N-[5-(4-methoxyphthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-2-(4-nitrophenoxy)acetamide
Overview
Description
N-[5-(4-methoxyphthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-2-(4-nitrophenoxy)acetamide is a complex organic compound characterized by its unique structure, which includes a phthalazinone core, a morpholine ring, and a nitrophenoxy group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methoxyphthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-2-(4-nitrophenoxy)acetamide typically involves multiple steps, starting with the preparation of the phthalazinone core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The morpholine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the nitrophenoxy group through etherification reactions. The final product is obtained after purification and characterization using techniques such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methoxyphthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of phthalazinone derivatives with aldehyde or carboxylic acid functionalities.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[5-(4-methoxyphthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-2-(4-nitrophenoxy)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of novel materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of N-[5-(4-methoxyphthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone derivatives: Share the phthalazinone core but differ in substituents, affecting their biological activities.
Morpholine-containing compounds: Include various pharmaceuticals with morpholine rings, such as antihistamines and antidepressants.
Nitrophenoxy derivatives: Compounds with nitrophenoxy groups, used in agrochemicals and pharmaceuticals.
Uniqueness
N-[5-(4-methoxyphthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-2-(4-nitrophenoxy)acetamide is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its multifunctional nature allows for diverse applications and potential therapeutic benefits.
Properties
IUPAC Name |
N-[5-(4-methoxyphthalazin-1-yl)-2-morpholin-4-ylphenyl]-2-(4-nitrophenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O6/c1-36-27-22-5-3-2-4-21(22)26(29-30-27)18-6-11-24(31-12-14-37-15-13-31)23(16-18)28-25(33)17-38-20-9-7-19(8-10-20)32(34)35/h2-11,16H,12-15,17H2,1H3,(H,28,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSGXUFJYLWYMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C2=CC=CC=C21)C3=CC(=C(C=C3)N4CCOCC4)NC(=O)COC5=CC=C(C=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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